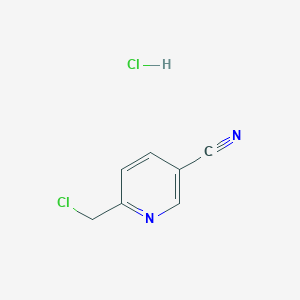

6-(chloromethyl)pyridine-3-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

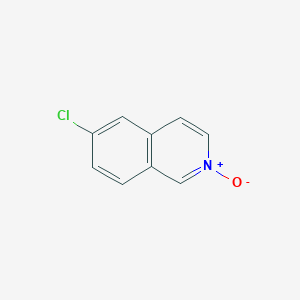

“6-(chloromethyl)pyridine-3-carbonitrile hydrochloride” is a chemical compound. It is a substituted pyridine . The empirical formula is C6H3ClN2 . It is used in the preparation of other compounds such as (6-chloro-3-pyridyl)methylamine .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate. This acid can then react with methanol to produce methyl pyridine-3-carboxylate. The carboxylate is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce a target product .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chloromethyl group at the 6-position and a carbonitrile group at the 3-position .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its melting point is 116-120 °C .Scientific Research Applications

CMPC has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. In addition, it has been used in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and antiviral agents. It has also been used in the synthesis of peptides, nucleotides, and other biopolymers.

Mechanism of Action

CMPC is a reagent used in the synthesis of various compounds. It acts as a catalyst in the synthesis of compounds and helps to promote the formation of desired products. The mechanism of action of CMPC is not fully understood, but it is believed to involve the formation of a complex between the reagent and the substrate. This complex facilitates the reaction and helps to form the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of CMPC have not been extensively studied. However, it has been shown to have some mild toxic effects in animals. In addition, it has been shown to have some mild anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

The main advantage of using CMPC in laboratory experiments is that it is a relatively inexpensive reagent. In addition, it is relatively easy to use and the yields are generally high. The main limitation of using CMPC is that it is not very stable and can decompose if stored for too long.

Future Directions

In the future, CMPC could be used in the synthesis of more complex compounds, such as peptides and nucleotides. In addition, it could be used in the synthesis of antibiotics, antifungal agents, and antiviral agents. It could also be used in the synthesis of biologically active compounds, such as hormones and neurotransmitters. Finally, it could be used in the synthesis of materials for use in medical devices and implants.

Synthesis Methods

CMPC is synthesized by a two-step process. First, 3-chloropyridine is reacted with sodium cyanide to give 3-cyano-pyridine. Then, 3-cyano-pyridine is treated with hydrochloric acid to form CMPC. The reaction conditions for the synthesis of CMPC are mild and the yields are generally high.

Safety and Hazards

Properties

IUPAC Name |

6-(chloromethyl)pyridine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2.ClH/c8-3-7-2-1-6(4-9)5-10-7;/h1-2,5H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQDGFNBMKPJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.